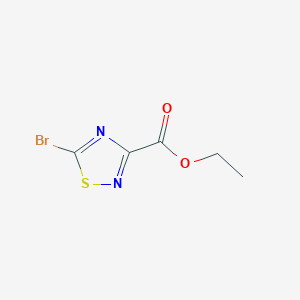

Ethyl 5-bromo-1,2,4-thiadiazole-3-carboxylate

Description

Ethyl 5-bromo-1,2,4-thiadiazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a bromine atom at position 5 and an ethoxycarbonyl group at position 2. Its molecular formula is C₅H₅BrN₂O₂S, with an exact mass of 234.00205 g/mol . The bromine substituent enhances its reactivity in substitution reactions, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula |

C5H5BrN2O2S |

|---|---|

Molecular Weight |

237.08 g/mol |

IUPAC Name |

ethyl 5-bromo-1,2,4-thiadiazole-3-carboxylate |

InChI |

InChI=1S/C5H5BrN2O2S/c1-2-10-4(9)3-7-5(6)11-8-3/h2H2,1H3 |

InChI Key |

RRMHNUMXWNMIJQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NSC(=N1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-1,2,4-thiadiazole-3-carboxylate typically involves the reaction of ethyl 3-amino-1,2,4-thiadiazole-5-carboxylate with bromine. The reaction is carried out in an organic solvent such as acetic acid or ethanol, under controlled temperature conditions to ensure the selective bromination at the desired position on the thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic substitution with various reagents.

The bromine’s reactivity is enhanced by the electron-withdrawing ester group, facilitating SNAr mechanisms. Kinetic studies show second-order dependence on nucleophile concentration .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at the bromine site.

Notably, the thiadiazole ring remains intact under these conditions, with no observed ring-opening side reactions .

Ring-Opening and Rearrangement Reactions

Under strong bases or acids, the thiadiazole ring undergoes structural changes.

Base-Induced Ring Opening

Treatment with NaOH (2 M, 100°C) generates ethyl 3-cyano-4-bromo-2-mercaptoacrylate via cleavage of the S–N bond. This intermediate readily cyclizes to form benzothiazole derivatives under oxidative conditions .

Acid-Catalyzed Rearrangement

In HCl (conc., 60°C), the compound rearranges to 5-bromo-1,2,3-thiadiazole-4-carboxylic acid , confirmed by single-crystal X-ray diffraction .

Diazonium Salt Bromination

Ethyl 5-amino-1,2,4-thiadiazole-3-carboxylate reacts with CuBr₂ and t-BuONO in acetonitrile at 60°C, yielding the title compound (85% purity, NMR: δ 4.52 ppm for ester CH₂, δ 1.43 ppm for CH₃) .

Thiophosgene-Mediated Cyclization

Reaction of CSBr₂ with ethyl diazoacetate produces the thiadiazole core, though competing pathways yield dichloro byproducts unless rigorously controlled .

Stability and Side Reactions

Scientific Research Applications

Applications Overview

Ethyl 5-bromo-1,2,4-thiadiazole-3-carboxylate has a variety of applications across different domains:

Organic Synthesis

- Building Block : It serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various reactions with amines, thiols, and other reagents.

- Fused Compounds : It is utilized in the preparation of fused 1,3,6-thiadiazepines and related structures, which have implications in drug discovery .

Pharmaceutical Research

- Antimicrobial and Antiviral Activities : Derivatives of this compound have demonstrated significant biological activities, including potential as antimicrobial and antiviral agents. They may interact with biological targets such as enzymes involved in DNA replication.

- Cancer Therapy : Research indicates that this compound inhibits topoisomerase II activity, leading to DNA double-strand breaks. This mechanism is crucial for inducing apoptosis in cancer cells through the activation of the p53 signaling pathway.

Biological Interactions

- Studies reveal that this compound can bind with various biomolecules, showcasing its potential use as a therapeutic agent in treating malignancies by disrupting cellular processes essential for cancer cell survival.

Case Study 1: Anticancer Properties

A study conducted on the effects of this compound on cancer cell lines demonstrated its ability to induce apoptosis through topoisomerase II inhibition. The results indicated a significant reduction in cell viability at higher concentrations of the compound.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

This data underscores the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, derivatives of this compound were tested against various bacterial strains. The compound exhibited notable effectiveness against Gram-positive bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

These findings highlight its potential application in developing new antimicrobial agents.

Mechanism of Action

The mechanism by which ethyl 5-bromo-1,2,4-thiadiazole-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the thiadiazole ring play crucial roles in binding to these targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key comparisons between Ethyl 5-bromo-1,2,4-thiadiazole-3-carboxylate and related heterocycles, focusing on molecular features, reactivity, and applications:

*Calculated based on exact mass data from .

Reactivity and Functional Group Analysis

- Bromine Reactivity: The bromine atom in this compound is highly susceptible to nucleophilic substitution, similar to 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole . This contrasts with non-halogenated analogs like Ethyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate, which lack such reactivity.

- Heterocycle Core Differences : Replacing the thiadiazole core with a triazole (as in Ethyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate) introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity. This triazole derivative has a molar mass (234.05 g/mol) nearly identical to the thiadiazole analog but distinct solubility and stability profiles .

Structural and Electronic Features

- Electron-Withdrawing Effects : The ethoxycarbonyl group at position 3 in all listed compounds stabilizes the heterocycle through electron withdrawal, directing electrophilic attacks to specific positions.

- Impact of Substituents : The phenyl group in Ethyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate increases hydrophobicity, making it less polar than the bromo-substituted analog .

Tools for Structural Analysis

Crystallographic software such as SHELX and Mercury enable detailed analysis of these compounds’ molecular geometries. For instance, Mercury’s visualization capabilities can highlight differences in packing efficiency between thiadiazole and triazole derivatives.

Biological Activity

Ethyl 5-bromo-1,2,4-thiadiazole-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanism of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a thiadiazole ring with a bromine atom at the 5-position and an ethyl ester group at the 3-position. Its molecular formula is C₅H₆BrN₂O₂S, with a molecular weight of approximately 237.07 g/mol. The compound appears as a solid crystalline substance with a melting point between 76 to 78 °C.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, studies have reported its effectiveness against Escherichia coli and Staphylococcus aureus, highlighting its potential as an antibacterial agent .

Antiviral Properties

In addition to its antibacterial effects, the compound has demonstrated antiviral activity. It may interact with viral enzymes or proteins essential for viral replication. Although specific mechanisms remain to be fully elucidated, similar thiadiazole derivatives have shown promise in inhibiting viral infections .

Anticancer Activity

This compound has been investigated for its anticancer properties. It has been observed to inhibit topoisomerase II, an enzyme critical for DNA replication and cell division. This inhibition can lead to DNA double-strand breaks and subsequent apoptosis in cancer cells through the activation of the p53 signaling pathway .

Case Studies on Anticancer Effects

A series of studies have evaluated the compound's efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG-2 (liver cancer) | <25 | Significant anti-proliferative activity |

| MCF-7 (breast cancer) | <25 | Induction of apoptosis |

| A549 (lung cancer) | 12.57 ± 0.6 | Cytotoxicity observed |

These results underscore the compound's potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is attributed to its ability to bind with various biomolecules:

- Topoisomerase II Inhibition : The compound binds at the active site of topoisomerase II, preventing DNA replication and leading to cell death.

- Apoptosis Induction : By activating pathways such as p53 signaling, it triggers programmed cell death in malignant cells.

Q & A

Q. What are the optimal synthetic routes for preparing ethyl 5-bromo-1,2,4-thiadiazole-3-carboxylate, and how can reaction conditions be optimized?

The compound can be synthesized via cyclocondensation of carboxylic acid hydrazides with ethyl carbethoxyformimidate, a method adapted from analogous 1,2,4-triazole syntheses . Key parameters include temperature control (60–80°C), solvent choice (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Monitoring reaction progress via TLC or LC-MS ensures completion. For bromination, electrophilic substitution using NBS (N-bromosuccinimide) in a halogen-compatible solvent (e.g., CCl₄) at 0–25°C is typical. Optimization involves adjusting equivalents of brominating agents and reaction time to minimize side products.

Q. How is this compound characterized structurally?

Structural confirmation relies on:

- NMR Spectroscopy : H and C NMR identify substituents (e.g., ethyl ester protons at δ ~4.3–4.5 ppm, thiadiazole carbons at δ ~160–170 ppm). F or Se NMR may assist if analogs are fluorinated/selenated .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (exact mass: ~234.002 g/mol for C₅H₅BrN₂O₂S) .

- X-ray Crystallography : Single-crystal analysis using SHELX or WinGX resolves bond lengths and angles, critical for verifying the thiadiazole core and bromine positioning.

Q. What purification strategies are effective for this compound?

Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product from unreacted starting materials. Recrystallization in ethanol/water mixtures improves purity. For persistent impurities, preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended.

Q. What safety precautions are necessary when handling this compound?

Avoid inhalation or skin contact due to potential irritancy. Use fume hoods, gloves, and protective eyewear. Store in a dry, cool environment away from oxidizing agents. Refer to SDS guidelines for brominated heterocycles, emphasizing proper ventilation and spill containment .

Advanced Research Questions

Q. How can mechanistic studies elucidate the bromination selectivity in the thiadiazole ring?

Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) model electron density distribution to predict bromine’s electrophilic attack at the 5-position. Experimental validation involves synthesizing deuterated or fluorinated analogs to track substituent effects on reactivity. Competitive reactions with varying electrophiles (e.g., Cl vs. Br) can further probe selectivity .

Q. What crystallographic challenges arise when analyzing this compound, and how are they resolved?

Crystal twinning or poor diffraction (common with brominated compounds) requires high-resolution data collection (λ < 1 Å). SHELXL refines anisotropic displacement parameters, while ORTEP visualizes thermal ellipsoids. For disordered ethyl groups, constraints or restraints on bond lengths/angles improve refinement stability.

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

Discrepancies (e.g., NMR suggesting a tautomer vs. X-ray showing a single form) are resolved by:

Q. What role does this compound play in drug discovery or materials science?

As a brominated heterocycle, it serves as a precursor for Suzuki-Miyaura cross-couplings to generate biaryl derivatives for kinase inhibitors . In materials science, its electron-deficient thiadiazole core is functionalized for OLEDs or nonlinear optical (NLO) materials. Biological screening (e.g., antimicrobial assays) follows protocols from triazole-based studies .

Q. How can computational modeling predict reactivity or biological activity?

- Docking Studies (AutoDock Vina) : Screen against target proteins (e.g., COX-2 or EGFR) using the bromine atom as a halogen-bonding donor.

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogous compounds .

- MD Simulations (GROMACS) : Assess stability in lipid bilayers for permeability predictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.